Tauro-24,25-dihydrofusidate is a bile acid derivative known for its potential applications in enhancing drug absorption, particularly for peptides and proteins. This compound is characterized by its unique chemical structure, which allows it to function effectively as a permeation enhancer in various drug delivery systems.
The compound is derived from fusidic acid, a steroid antibiotic, and is synthesized through specific chemical modifications that introduce taurine and dihydrofusidate functionalities. Research indicates that tauro-24,25-dihydrofusidate can significantly improve the bioavailability of certain drugs when administered nasally or rectally .
Tauro-24,25-dihydrofusidate belongs to the class of bile acid derivatives, which are compounds that share structural similarities with bile acids. These derivatives are often employed in pharmaceutical formulations to enhance drug solubility and absorption due to their surfactant properties.
The synthesis of tauro-24,25-dihydrofusidate typically involves the following steps:
The synthesis may utilize reagents such as iodine, tetrahydrofuran, and hydrogen peroxide under controlled conditions to ensure high yields and purity. Anhydrous conditions are often maintained to prevent unwanted side reactions .
The molecular formula for tauro-24,25-dihydrofusidate can be represented as C₃₁H₅₃N₃O₇S. Its structure features a steroid nucleus characteristic of fusidic acid, with additional modifications that enhance its solubility and permeability.
Tauro-24,25-dihydrofusidate can participate in various chemical reactions typical of bile acids:
The kinetics of these reactions can vary based on environmental conditions such as pH and temperature, which influence the stability and activity of the compound in physiological settings .
The mechanism by which tauro-24,25-dihydrofusidate enhances drug absorption involves several pathways:
Studies indicate that tauro-24,25-dihydrofusidate significantly increases the nasal absorption rates of various therapeutic agents compared to control formulations.
Tauro-24,25-dihydrofusidate is primarily utilized in pharmaceutical formulations aimed at enhancing the bioavailability of drugs administered via non-invasive routes such as nasal or rectal delivery. Its applications include:
Tauro-24,25-dihydrofusidate (STDHF) is a semisynthetic bile acid derivative with the systematic name 2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid. Its molecular formula is C33H55NO7S, and it has a molecular weight of 609.86 g/mol [4] [8]. The structure comprises a steroidal fusidane core modified at C-24 with a taurine moiety, resulting in an amphiphilic character. Key stereochemical features include:
Table 1: Key Molecular Characteristics
Property | Value/Description |
---|---|
Molecular Formula | C33H55NO7S |
Molecular Weight | 609.86 g/mol |
Chiral Centers | 10 |
Stereodescriptors | (3R,4S,5S,8S,9S,10S,11R,13R,14S,16S) |
Tautomeric Features | Enolizable β-ketoester at C-21 |
The InChIKey (UAGLPPRIWBIXQY-PXSVCXFUSA-N
) encodes its stereochemical uniqueness, distinguishing it from native bile acids like taurocholate [4] [8].
STDHF exhibits surfactant properties due to its amphiphilic structure. Its critical micelle concentration (CMC) ranges between 0.5–1.0 mM in aqueous buffers at physiological pH (7.4) and 37°C, which is lower than glycine-conjugated bile salts (e.g., glycocholate, CMC ≈ 3–5 mM) [1]. This low CMC facilitates micelle formation at modest concentrations, enhancing membrane interactions. Aggregation behavior includes:
Table 2: Comparison of Surfactant Properties
Surfactant | CMC (mM) | Aggregate Size (nm) | Primary Use |
---|---|---|---|
STDHF | 0.5–1.0 | 3–5 | Permeation enhancer |
Sodium glycocholate | 3–5 | 8–12 | Reference bile salt |
Laureth-9 | 0.02–0.05 | 10–15 | Non-ionic surfactant |
STDHF balances hydrophobicity (logP ≈ 3.85) and water solubility (≥50 mg/mL at 25°C) due to its ionizable sulfonate group (pKa ≈ 1.5) [8]. Key physicochemical properties include:
Table 3: Solubility and Stability Parameters
Parameter | Value | Conditions |
---|---|---|
Aqueous Solubility | >50 mg/mL | pH 7.4, 25°C |
logP (Octanol/Water) | 3.85 | Calculated |
pKa | ~1.5 (sulfonate group) | Predicted |
Flash Point | 390.33°C | Calculated |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7